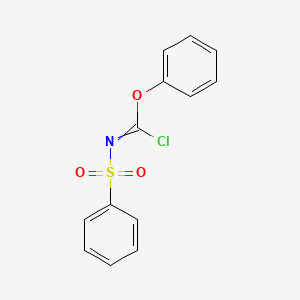![molecular formula C13H14N2O2S B14339860 1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione CAS No. 95846-65-4](/img/structure/B14339860.png)
1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione scaffold linked to a thienopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione typically involves the construction of the thienopyridine ring followed by its attachment to the pyrrolidine-2,5-dione scaffold. One common method involves the reaction of 6,7-dihydrothieno[3,2-c]pyridin-4-one with an appropriate alkylating agent to introduce the ethyl linker, followed by cyclization to form the pyrrolidine-2,5-dione ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The thienopyridine moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine-2,5-dione scaffold.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the thienopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the pyrrolidine-2,5-dione scaffold .
Aplicaciones Científicas De Investigación
1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Medicine: It has potential as a lead compound in the development of new pharmaceuticals, particularly for cardiovascular and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyridine moiety is known to interact with cytochrome P450 enzymes, leading to the formation of active metabolites that can inhibit platelet aggregation. This makes the compound of interest in the development of antiplatelet agents .
Comparación Con Compuestos Similares
Similar Compounds
Prasugrel: A thienopyridine derivative used as an antiplatelet agent.
Clopidogrel: Another thienopyridine derivative with similar applications.
Ticlopidine: A related compound with antiplatelet activity.
Uniqueness
1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other thienopyridine derivatives. Its combination of the pyrrolidine-2,5-dione scaffold with the thienopyridine moiety offers potential for novel interactions with biological targets .
Propiedades
Número CAS |
95846-65-4 |
|---|---|
Fórmula molecular |
C13H14N2O2S |
Peso molecular |
262.33 g/mol |
Nombre IUPAC |
1-[2-(6,7-dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H14N2O2S/c16-12-1-2-13(17)15(12)7-4-10-9-5-8-18-11(9)3-6-14-10/h5,8H,1-4,6-7H2 |
Clave InChI |
BHXZKNKMLYMCRM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)CCC2=NCCC3=C2C=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



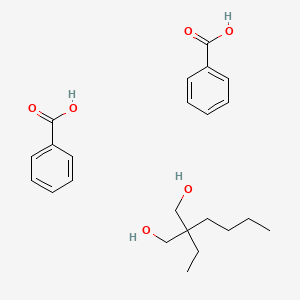

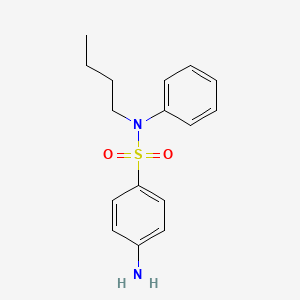
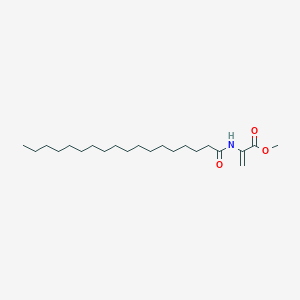
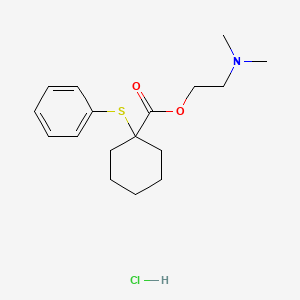
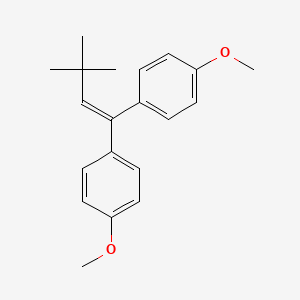
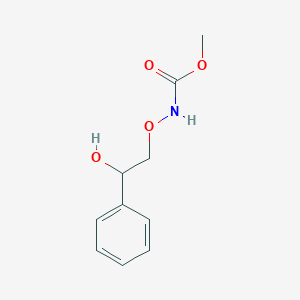
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
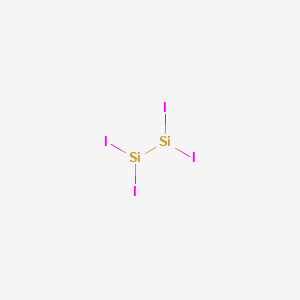
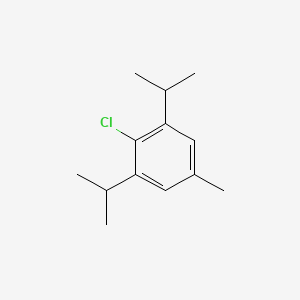
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
